molecular formula C22H25N3O4S B2679795 N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1351644-35-3

N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

Numéro de catalogue: B2679795
Numéro CAS: 1351644-35-3
Poids moléculaire: 427.52
Clé InChI: VXYYJCAKSUBOPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex heterocyclic molecule featuring a tetrahydrothiazolo[5,4-c]pyridine core fused with a 2,2-dimethyl-2,3-dihydrobenzofuran moiety and a cyclopropanecarboxamide substituent. Its design integrates multiple pharmacophoric elements:

  • The thiazolo-pyridine scaffold is associated with diverse biological activities, including kinase inhibition and antiplatelet effects .
  • The dihydrobenzofuran group contributes to metabolic stability and lipophilicity, enhancing bioavailability.

Propriétés

IUPAC Name

N-[5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-22(2)10-14-4-3-5-16(19(14)29-22)28-12-18(26)25-9-8-15-17(11-25)30-21(23-15)24-20(27)13-6-7-13/h3-5,13H,6-12H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYYJCAKSUBOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound possesses a molecular formula of C22H27N5O4 and a molecular weight of approximately 425.49 g/mol. Its structural complexity includes various functional groups that may contribute to its biological effects.

Property Value
Molecular FormulaC22H27N5O4
Molecular Weight425.49 g/mol
PurityTypically 95%

Mechanisms of Biological Activity

Research indicates that compounds similar to N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that related heterocyclic compounds can induce apoptosis in cancer cells through the intrinsic pathway by disrupting mitochondrial function and activating caspases . For example, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), often showing IC50 values in the low micromolar range .
  • Inhibition of Cell Migration : The compound's ability to inhibit cell migration has been linked to disruptions in the FAK/Paxillin signaling pathway. This suggests potential applications in preventing metastasis in cancer therapy .
  • DNA Intercalation : Some studies suggest that compounds within this chemical class can intercalate into DNA strands, leading to the formation of adducts that may contribute to their cytotoxic effects .

Case Studies

Multiple studies have explored the biological activity of compounds structurally related to N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide:

  • Study on Anticancer Properties : A recent study evaluated a series of benzofuran derivatives for their anticancer properties. Among them, certain derivatives exhibited IC50 values as low as 0.25 μM against HepG2 cells and demonstrated the ability to regulate AMPK phosphorylation pathways .
  • Evaluation of Migration Inhibition : Another investigation focused on the migration inhibition capabilities of similar compounds in A549 cells. The results indicated a profound reduction in cell migration when treated with these compounds compared to controls .
  • Mechanistic Insights : A detailed mechanistic study highlighted that some derivatives could induce cell cycle arrest and senescence in cancer cells through modulation of p53/p21 pathways .

Comparaison Avec Des Composés Similaires

The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives (Table 1).

Structural Analogues

Key Differences :

  • The target compound replaces the pyrimidine ring with a tetrahydropyridine system, reducing aromaticity and altering electron distribution.
  • The dihydrobenzofuran-oxyacetyl side chain in the target compound is absent in analogs 11a/b and 12, likely affecting solubility and receptor interactions .
2.1.2 Thieno-Tetrahydropyridine Derivatives (Zhou et al., 2011)

Compounds A4, B2, C1, C4, and C7 () feature a thieno-tetrahydropyridine scaffold. These were synthesized as ADP receptor antagonists with antiplatelet activity.

Key Differences :

  • The target compound’s thiazolo ring replaces the thieno ring, altering sulfur atom positioning and electronic properties.
  • The cyclopropanecarboxamide group in the target compound is absent in Zhou’s derivatives, which instead prioritize sulfonyl or ester functionalities .
Pharmacological Comparisons

Table 1: Comparative Analysis of Structural and Pharmacological Features

Compound Core Structure Key Substituents Bioactivity (IC50 or % Inhibition) Reference
Target Compound Thiazolo[5,4-c]pyridine Dihydrobenzofuran-oxyacetyl, cyclopropane Not disclosed
11a (El-Sayed et al.) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene Not tested
C1 (Zhou et al.) Thieno-tetrahydropyridine Methylsulfonylphenyl Antiplatelet activity > Ticlopidine
C7 (Zhou et al.) Thieno-tetrahydropyridine Chlorophenyl Moderate activity
Functional Group Impact
  • Cyclopropane Carboxamide : This group in the target compound may enhance metabolic stability compared to Zhou’s methylsulfonyl groups, which are prone to oxidative metabolism.
  • Dihydrobenzofuran vs. Benzylidene : The dihydrobenzofuran’s oxygen atom could improve hydrogen-bonding capacity relative to the hydrophobic trimethylbenzylidene in 11a .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.